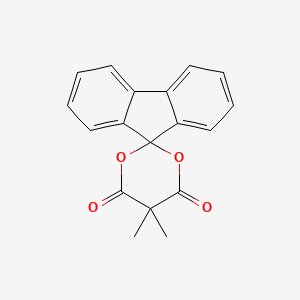

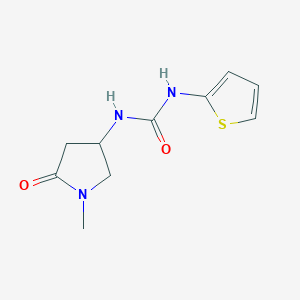

![molecular formula C14H16N2O B2430080 2-((methylamino)methyl)-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one CAS No. 890647-72-0](/img/structure/B2430080.png)

2-((methylamino)methyl)-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound you mentioned is a complex organic molecule that likely belongs to the class of compounds known as quinolones . Quinolones are bicyclic compounds that contain a quinoline moiety, which is a fused pyridine and benzene ring, and a ketone. They are often used in medicinal chemistry due to their diverse biological activities .

Molecular Structure Analysis

Quinolones have a unique structure characterized by a bicyclic system containing a benzene ring fused to a pyridine ring. The exact structure of your compound would depend on the positions and nature of the substituents on the quinolone ring .Chemical Reactions Analysis

Quinolones can undergo a variety of chemical reactions, including electrophilic substitution, due to the presence of aromatic rings . They can also undergo reactions at the carbonyl group, such as reduction to form a hydroxy group.Scientific Research Applications

Synthesis and Derivative Studies

Preparation of Derivatives

2,3-dihydro-7-methyl-1H,5H-pyrido[3,2,1-ij]quinoline-1,5-dione derivatives were prepared, contributing to the study of heterocyclic chemistry and expanding the range of potential applications in medicinal chemistry (Stanforth, 2005).

N-Aryl Derivatives Synthesis

The synthesis of N-Aryl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamides shows potential as diuretic agents, indicating their utility in pharmacological research (Ukrainets et al., 2018).

Biological Activities

Melatoninergic Activity

Research on 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-6-alkanamides, related to the compound , explored their ability to bind to melatonin receptors, suggesting potential therapeutic applications in neurochemistry (Tsotinis et al., 2007).

Antitubercular Properties

Derivatives of the compound have shown promise in studies for antitubercular activity, highlighting its potential use in combating tuberculosis (Ukrainets et al., 2006).

Diuretic Properties

Pyridoquinolines, including related compounds, have been studied for their diuretic effects, which could be significant in developing new treatments for hypertension (Shishkina et al., 2018).

Advanced Synthesis Techniques

Asymmetric Synthesis

The asymmetric synthesis of related compounds has been explored, which is crucial for creating drugs with specific desired effects, especially in the field of pharmacology (Heier et al., 1996).

Polymorphic Modifications

Studies on polymorphic modifications of pyridoquinoline derivatives provide insights into their crystal structure and potential pharmaceutical applications (El-Gazzar et al., 2009).

Mechanism of Action

Target of Action

Similar compounds have been reported to have robust applications in the medicinal, pharmaceutical, and agriculture industry .

Mode of Action

It’s worth noting that compounds with similar structures have been used in the development of new therapies .

Result of Action

Similar compounds have shown potential therapeutic effects .

Future Directions

The future directions in the study of quinolones and related compounds likely involve the synthesis of new derivatives with improved biological activity and reduced side effects . This can be achieved by modifying the substituents on the quinoline ring to alter its interactions with biological targets.

properties

IUPAC Name |

3-(methylaminomethyl)-1-azatricyclo[7.3.1.05,13]trideca-3,5(13),6,8-tetraen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-15-9-12-8-11-5-2-4-10-6-3-7-16(13(10)11)14(12)17/h2,4-5,8,15H,3,6-7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOXBKJLVDHSBOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC2=C3C(=CC=C2)CCCN3C1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-(3-chlorophenyl)-5-(4-chlorophenyl)-4,6-dioxo-1-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2430000.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]piperazine](/img/structure/B2430001.png)

![2-(benzylthio)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2430013.png)

![1-[(4-Ethenylphenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione](/img/structure/B2430014.png)

![(4-((3-methoxybenzyl)thio)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2430017.png)

![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2430018.png)